2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid. The process includes the following steps:
Starting Material: Neuraminic acid is used as the starting material.
Acetylation: The hydroxyl groups of neuraminic acid are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methylation: The carboxyl group of neuraminic acid is methylated using methanol and a strong acid catalyst like sulfuric acid.
The reaction conditions include maintaining a temperature of around 0-5°C during the acetylation step to prevent over-acetylation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the acetylation and methylation reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield neuraminic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or sodium ethoxide for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Neuraminic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives of neuraminic acid.
Scientific Research Applications
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in cancer therapy and antiviral treatments.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets sialic acid-binding receptors on cell surfaces.
Pathways Involved: It modulates cell signaling pathways involved in immune response, cell adhesion, and pathogen recognition.
Comparison with Similar Compounds
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester can be compared with other similar compounds such as:
N-Acetylneuraminic acid methyl ester 2,4,7,8,9-pentaacetate: Similar in structure but differs in the acetylation pattern.
Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate: Another derivative with slight structural variations.
Properties
IUPAC Name |
methyl (2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZYSKLMAXHOV-QDRUEPRISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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